molecular formula C17H14N2O2 B3058361 1,8-Naphthyridin-2(1H)-one, 4-hydroxy-1-phenyl-3-(2-propenyl)- CAS No. 89108-63-4

1,8-Naphthyridin-2(1H)-one, 4-hydroxy-1-phenyl-3-(2-propenyl)-

Cat. No. B3058361
CAS RN: 89108-63-4
M. Wt: 278.30
InChI Key: DHSUHPJUEBYIIS-UHFFFAOYSA-N
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Patent
US04596809

Procedure details

In a similar manner, substitute 4-bromo-1-butene for allyl bromide in part B(1) of Preparation 1 to prepare 3-(3-butenyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-butenyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCCC=C.C(Br)C=C.[CH2:10]([C:14]1[C:15](=[O:31])[N:16]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:17]2[C:22]([C:23]=1[OH:24])=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:11][CH:12]=C>>[OH:24][C:23]1[C:22]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[N:16]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:15](=[O:31])[C:14]=1[CH2:10][CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
3-(3-butenyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=C)C=1C(N(C2=NC=CC=C2C1O)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.